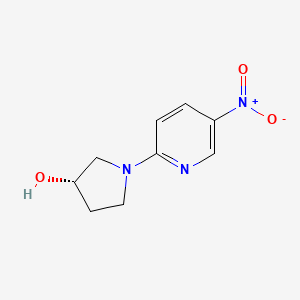
(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 5-nitropyridine moiety. The presence of the hydroxyl group at the third position of the pyrrolidine ring enhances its reactivity and potential interactions with biological targets. The molecular formula is C10H10N2O2, with a molecular weight of approximately 194.20 g/mol.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors involved in various cellular processes. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes that play roles in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The interaction with receptors could influence signaling pathways, impacting cellular responses to external stimuli.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Studies have shown that compounds similar to (S)-1-(5-Nitropyridine-2-yl)pyrrolidine derivatives can inhibit tumor cell proliferation. For example, pyrrolo[2,3-d]pyrimidine antifolates have demonstrated potent activity against cancer cells by targeting folate metabolism pathways .
- Antimicrobial Properties : Nitropyridine derivatives are known for their antimicrobial effects, which may extend to this compound. Preliminary studies suggest that nitro groups enhance the compound's ability to combat bacterial infections .
- Neuroprotective Effects : Research has indicated that pyrrolidine derivatives can exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory processes .
Table 1: Summary of Biological Activities
Recent Studies
- Antitumor Mechanism : A study highlighted the dual inhibition of glycinamide ribonucleotide formyltransferase and AICARFTase by similar compounds, leading to ATP depletion in cancer cells, thus confirming the potential antitumor mechanism of (S)-1-(5-Nitropyridine-2-yl)pyrrolidine derivatives .
- Neuroprotective Mechanisms : Investigations into pyrrolidine derivatives revealed their ability to mitigate oxidative stress-induced neuronal damage, suggesting a role in neurodegenerative disease management .
Propriétés
IUPAC Name |
(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)9-2-1-7(5-10-9)12(14)15/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIKCAKKNZHNLC-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














